molecular formula C9H10ClNO2 B13305387 Methyl 2-(4-chloropyridin-2-yl)propanoate

Methyl 2-(4-chloropyridin-2-yl)propanoate

Cat. No.: B13305387
M. Wt: 199.63 g/mol
InChI Key: SWMGTUJXPOZGBL-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyridin-2-yl)propanoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate typically involves the esterification of 2-(4-chloropyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: 2-(4-chloropyridin-2-yl)propanoic acid.

    Reduction: 2-(4-chloropyridin-2-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloropyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom in the pyridine ring can also participate in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloropyridin-2-yl)propanoate
  • Methyl 2-(3-chloropyridin-2-yl)propanoate
  • Methyl 2-(4-bromopyridin-2-yl)propanoate

Uniqueness

Methyl 2-(4-chloropyridin-2-yl)propanoate is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)propanoate

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

SWMGTUJXPOZGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

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